molecular formula C10H17Li3N2O13P3+3 B12690081 Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt CAS No. 93939-78-7

Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt

Cat. No.: B12690081
CAS No.: 93939-78-7
M. Wt: 487.1 g/mol
InChI Key: FBBUAOHRFHGJHY-WCZHJHOJSA-N
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Description

EINECS 300-368-5, also known as 5-chloro-2-methyl-4-isothiazolin-3-one, is a widely used biocide. It is part of the isothiazolinone family, which is known for its antimicrobial properties. This compound is commonly used as a preservative in various industrial and consumer products, including paints, adhesives, and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-4-isothiazolin-3-one typically involves the reaction of 2-methyl-4-isothiazolin-3-one with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the isothiazolinone ring. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the chlorination process.

Industrial Production Methods

In industrial settings, the production of 5-chloro-2-methyl-4-isothiazolin-3-one is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The product is then purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-4-isothiazolin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the parent isothiazolinone.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-methyl-4-isothiazolin-3-one.

    Substitution: Various substituted isothiazolinones depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methyl-4-isothiazolin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a biocide in chemical formulations to prevent microbial growth.

    Biology: Employed in biological research to study its effects on microbial cells and its potential as an antimicrobial agent.

    Medicine: Investigated for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.

    Industry: Widely used in industrial applications such as paints, adhesives, and personal care products to extend shelf life and prevent microbial contamination.

Mechanism of Action

The antimicrobial activity of 5-chloro-2-methyl-4-isothiazolin-3-one is attributed to its ability to disrupt microbial cell membranes and inhibit key enzymes involved in cellular metabolism. The compound targets enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase, which are essential for the Krebs cycle. By inhibiting these enzymes, the compound effectively halts cellular respiration and energy production, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-isothiazolin-3-one: The parent compound without the chlorine substitution.

    1,2-benzisothiazolin-3-one: Another isothiazolinone derivative with similar antimicrobial properties.

    Methylisothiazolinone: A widely used biocide in personal care products.

Uniqueness

5-chloro-2-methyl-4-isothiazolin-3-one is unique due to its enhanced antimicrobial activity compared to its parent compound, 2-methyl-4-isothiazolin-3-one. The presence of the chlorine atom increases its efficacy against a broader spectrum of microorganisms, making it a preferred choice in various applications.

Properties

CAS No.

93939-78-7

Molecular Formula

C10H17Li3N2O13P3+3

Molecular Weight

487.1 g/mol

IUPAC Name

trilithium;[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O13P3.3Li/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);;;/q;3*+1/t7-,8+;;;/m0.../s1

InChI Key

FBBUAOHRFHGJHY-WCZHJHOJSA-N

Isomeric SMILES

[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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